1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene
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Overview
Description
1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene is an organic compound with the molecular formula C8H6BrF2 It is a derivative of benzene, where the benzene ring is substituted with bromine, difluoromethyl, fluorine, and methyl groups
Preparation Methods
The synthesis of 1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-fluoro-4-methylbenzene.
Reaction Conditions: The difluoromethylation of the starting material is carried out using difluoromethylating agents like difluoromethyl bromide in the presence of a base such as potassium carbonate.
Catalysts: Palladium-based catalysts are often used to facilitate the reaction.
Solvents: Common solvents for this reaction include tetrahydrofuran (THF) and dimethylformamide (DMF).
Temperature and Time: The reaction is typically conducted at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium, copper
Solvents: THF, DMF, ethanol
Temperature: 50-100°C
Major Products: Substituted benzene derivatives, biaryl compounds
Scientific Research Applications
1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene can be compared with other similar compounds such as:
1-Bromo-2-fluoro-4-methylbenzene: Lacks the difluoromethyl group, resulting in different chemical reactivity and biological activity.
1-Bromo-5-(trifluoromethyl)-2-fluoro-4-methylbenzene: Contains a trifluoromethyl group instead of a difluoromethyl group, which can significantly alter its chemical properties and applications.
1-Bromo-2,4-difluorobenzene: Lacks the methyl group, affecting its steric and electronic properties.
The presence of the difluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHHBEOXOWXRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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